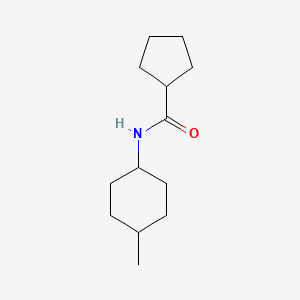
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide is a chemical compound that belongs to the class of cyclopentane carboxamides. It is commonly referred to as "FLP-7" and has been the subject of scientific research due to its potential therapeutic applications. In
Applications De Recherche Scientifique
FLP-7 has been found to have potential therapeutic applications in various scientific research studies. It has been shown to have anxiolytic and antidepressant effects in animal models. FLP-7 has also been investigated for its potential use in the treatment of obesity and diabetes due to its ability to regulate glucose metabolism and reduce body weight.
Mécanisme D'action
The mechanism of action of FLP-7 involves the modulation of the endocannabinoid system. It has been shown to bind to the CB1 receptor and inhibit the activity of the FAAH enzyme, which is responsible for the breakdown of endocannabinoids. This results in an increase in endocannabinoid levels, which can lead to the anxiolytic and antidepressant effects observed in animal models.
Biochemical and Physiological Effects:
FLP-7 has been found to have a number of biochemical and physiological effects in animal models. It has been shown to reduce anxiety and depression-like behaviors, increase insulin sensitivity, and reduce body weight. FLP-7 has also been found to reduce inflammation and oxidative stress in the brain, which may contribute to its anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FLP-7 in lab experiments is its specificity for the CB1 receptor and FAAH enzyme. This allows for targeted modulation of the endocannabinoid system without affecting other neurotransmitter systems. However, a limitation of FLP-7 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of FLP-7. One area of interest is the potential use of FLP-7 in the treatment of anxiety and depression in humans. Further studies are needed to determine the safety and efficacy of FLP-7 in humans. Additionally, FLP-7 may have potential applications in the treatment of obesity and diabetes, and further studies are needed to explore these possibilities. Finally, the development of more soluble forms of FLP-7 may allow for more widespread use in experimental settings.
Méthodes De Synthèse
The synthesis of FLP-7 involves the reaction of 1-(2-fluorophenyl)cyclopentan-1-amine with 1-methyl-3-pyrazolecarboxylic acid chloride in the presence of a base. The product is then purified through column chromatography to obtain the desired compound.
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-20-11-8-14(19-20)18-15(21)16(9-4-5-10-16)12-6-2-3-7-13(12)17/h2-3,6-8,11H,4-5,9-10H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLXFSAOHLUQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2(CCCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(1-methylpyrazol-3-yl)cyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![1-[[3-(Azetidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7473372.png)


![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)

